molecular formula C15H26N2O6 B1316812 (S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid CAS No. 104669-72-9

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid

Cat. No. B1316812
M. Wt: 330.38 g/mol
InChI Key: YVDKJBCVARAHIJ-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

The compound is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .

Scientific Research Applications

Stereocontrolled Synthesis

A stereocontrolled approach has been developed for synthesizing hydroxyethylene dipeptide isosteres, such as 2 R -benzyl-5 S - tert -butoxycarbonylamino-4 R -( tert -butyldimethylsilanyloxy)-6-phenyl-hexanoic acid, from (l)-phenylalanine. This method showcases the compound's application in precise synthetic routes aimed at producing complex molecules with specific stereochemistry, which is vital in drug discovery and development processes (Nadin et al., 2001).

Biocatalytic Applications

The compound's derivatives, like 2-oxo-6-tert-butoxycarbonylamino-hexanoic acid, have been used as building blocks in biocatalytic processes. An engineered Escherichia coli aspartate aminotransferase has been utilized for the asymmetric synthesis of L-homophenylalanine and N6-protected-2-oxo-6-amino-hexanoic acid, demonstrating the compound's role in producing pharmaceutical intermediates through biotechnological methods (Lo et al., 2009).

Material Science and Corrosion Inhibition

In materials science, Schiff's bases derived from lysine (amino acid) and various aldehydes, incorporating the core structure of this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic conditions. This application underscores the compound's versatility and its potential in developing new materials with enhanced durability and resistance to degradation (Gupta et al., 2016).

Enzymatic Synthesis and Glycolipids

N-Acetyl-glucosamine fatty acid esters, synthesized through lipase-catalyzed transesterification involving derivatives of this compound, highlight its application in producing novel glycolipids. These glycolipids find usage across a spectrum of applications, from food and cosmetics to pharmaceuticals, showcasing the compound's contribution to the development of bio-based surfactants and emulsifiers (Pöhnlein et al., 2014).

Chemical Synthesis and Drug Development

The compound's derivatives have been pivotal in synthesizing key intermediates for pharmaceuticals, such as Z-(2S)- and Z-(2R)-2-tert-butoxycarbonylamino-6-hydroxyhex-4-enoic acid, which are critical in the synthesis of bulgecinine. This application demonstrates the compound's role in facilitating the synthesis of complex molecules with potential therapeutic uses (Holt et al., 2002).

properties

IUPAC Name

(2S)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-5-10-22-14(21)17-11(12(18)19)8-6-7-9-16-13(20)23-15(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVDKJBCVARAHIJ-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(Allyloxycarbonylamino)-6-(tert-butoxycarbonylamino)hexanoic acid

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